molecular formula C30H28BrN7O6S B11445498 N-((5-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

N-((5-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B11445498
M. Wt: 694.6 g/mol
InChI Key: DRNGNPQWQGJAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE is a complex organic compound with a multifaceted structure It contains various functional groups, including a bromophenyl group, a dimethoxyphenyl group, a pyrazole ring, a triazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and triazole rings, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. The final steps involve the addition of the nitrobenzamide moiety and the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups suggest that it could interact with multiple biological targets, making it a candidate for drug development.

Medicine

In medicine, N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different proteins and enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE is unique due to its combination of functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C30H28BrN7O6S

Molecular Weight

694.6 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C30H28BrN7O6S/c1-36-26(16-32-29(40)19-9-13-21(14-10-19)38(41)42)33-34-30(36)45-17-27(39)37-24(22-5-4-6-25(43-2)28(22)44-3)15-23(35-37)18-7-11-20(31)12-8-18/h4-14,24H,15-17H2,1-3H3,(H,32,40)

InChI Key

DRNGNPQWQGJAPB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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